![molecular formula C9H8N4O B3226894 4-Aminoquinazoline-7-carboxamide CAS No. 1258650-92-8](/img/structure/B3226894.png)
4-Aminoquinazoline-7-carboxamide
描述
4-Aminoquinazoline-7-carboxamide is a chemical compound with the CAS Number: 1258650-92-8 . It has a molecular weight of 188.19 . It is also known as Gefitinib, a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Synthesis Analysis
The synthesis of 4-aminoquinazoline derivatives involves various methods such as nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation approaches, and direct amination methods . The synthetic methods can be categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of 4-Aminoquinazoline-7-carboxamide is characterized by a quinazoline ring with a side chain . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Chemical Reactions Analysis
The chemical reactions involving 4-Aminoquinazoline-7-carboxamide are complex and involve various redox-active intermediates . The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .科学研究应用
Antitumor Activity
4-Aminoquinazoline-7-carboxamide derivatives have been investigated for their antiproliferative effects against human cancer cell lines. Among these derivatives, compound 22s demonstrated potent anti-proliferative activity against MGC-803 cells in vitro. Mechanistic studies revealed that it inhibits colony formation, migration, and induces apoptosis in these cancer cells .
Quinazoline Scaffold
The quinazoline ring, present in this compound, is an essential nitrogen-containing heterocycle with diverse pharmacological properties. Quinazolines have been explored as antitumor, antiviral, antihypertensive, and anticonvulsant agents. Notably, approved anticancer drugs like Gefitinib and Afatinib contain a similar quinazoline scaffold .
1,3,4-Thiadiazole Group
Compounds containing a 1,3,4-thiadiazole group (such as compounds 5–8) have exhibited significant antiproliferative activity against cancer cells. Introducing suitable pharmacophores at the 6- or 7-position of quinazoline can enhance their antiproliferative properties .
Structure-Based Drug Design
Researchers have employed X-ray crystallography and structure-based drug design (SBDD) to optimize 4-aminoquinazoline-2-carboxamide inhibitors targeting PAK4 . These efforts focus on selectivity, therapeutic potency, and pharmaceutical properties .
Potential Antineoplastic Agents
Compound 22s, derived from 4-Aminoquinazoline-7-carboxamide, holds promise as a valuable solution for optimizing anilinoquinazoline-based antineoplastic agents. Its unique properties make it an attractive candidate for further exploration .
Future Directions
Continued research into the pharmacological activities, molecular mechanisms, and potential clinical applications of 4-Aminoquinazoline-7-carboxamide derivatives is essential. These compounds may contribute to the development of novel and effective cancer therapies .
作用机制
Target of Action
The primary targets of 4-Aminoquinazoline-7-carboxamide are the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the 5-lipoxygenase-activating protein (FLAP) . EGFR is a receptor that, when activated, triggers a series of cellular responses including cell proliferation and survival. FLAP is involved in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
4-Aminoquinazoline-7-carboxamide interacts with its targets by inhibiting their function. It inhibits the phosphorylation of EGFR tyrosine kinase, which is a crucial step in the activation of the receptor . It also inhibits FLAP, thereby reducing the production of leukotrienes .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase phosphorylation by 4-Aminoquinazoline-7-carboxamide affects the downstream signaling pathways that are involved in cell proliferation and survival . The inhibition of FLAP affects the leukotriene synthesis pathway, leading to a reduction in inflammatory responses .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be influenced by various factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The inhibition of EGFR tyrosine kinase by 4-Aminoquinazoline-7-carboxamide can lead to a decrease in cell proliferation and an increase in cell death, which can be beneficial in the treatment of cancers where EGFR is overexpressed . The inhibition of FLAP can lead to a reduction in inflammatory responses .
Action Environment
The action, efficacy, and stability of 4-Aminoquinazoline-7-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can affect the efficacy and safety of the drug . .
安全和危害
The safety information for 4-Aminoquinazoline-7-carboxamide includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
未来方向
Quinazoline derivatives, including 4-Aminoquinazoline-7-carboxamide, have drawn more and more attention due to their significant biological activities . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future of 4-Aminoquinazoline-7-carboxamide lies in its potential therapeutic applications, particularly in the field of cancer treatment .
属性
IUPAC Name |
4-aminoquinazoline-7-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H,(H2,11,14)(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUDRGWFJDYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=CN=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinazoline-7-carboxamide | |
CAS RN |
1258650-92-8 | |
Record name | 4-aminoquinazoline-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。